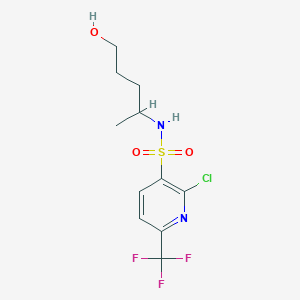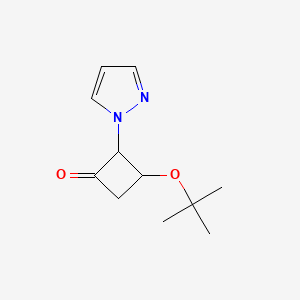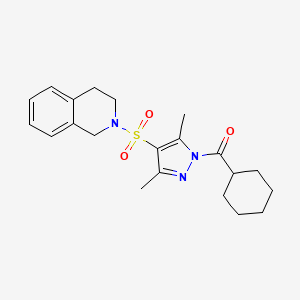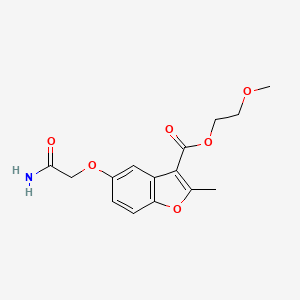
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a tool to study various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves its ability to bind to the active site of certain enzymes and inhibit their activity. It has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for its activity. This results in the inhibition of carbonic anhydrase activity and the downstream physiological processes that it is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase activity can result in the inhibition of bone resorption and tumor growth. Inhibition of matrix metalloproteinase activity can result in the inhibition of extracellular matrix degradation and tumor invasion.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes. This allows for the selective inhibition of specific physiological processes. However, one limitation is its potential toxicity to cells and organisms. Careful dosing and experimental design are necessary to avoid potential toxicity.
Future Directions
There are several future directions for the use of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in scientific research. One direction is the development of more specific inhibitors of certain enzymes. Another direction is the investigation of the potential use of this compound in the treatment of certain diseases such as osteoporosis and cancer. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy.
Synthesis Methods
The synthesis of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide with 5-hydroxypentan-2-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is commonly used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a useful tool for studying the role of these enzymes in various physiological processes such as bone resorption and tumor growth.
properties
IUPAC Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O3S/c1-7(3-2-6-18)17-21(19,20)8-4-5-9(11(13,14)15)16-10(8)12/h4-5,7,17-18H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZFNLTZCWMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NS(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)



![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)
![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)



![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)

![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)